molecular formula C20H19ClN4O3S B11472954 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11472954
M. Wt: 430.9 g/mol
InChI Key: IFNXHFVRCREJEH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzothiophene core, which is often associated with biological activity, making it a subject of interest in drug development and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, nitration is performed to introduce the nitro group at the 7-position.

    Amidation: The carboxylic acid group on the benzothiophene is converted to the corresponding carboxamide using reagents like thionyl chloride followed by reaction with 2-(4-methylpiperazin-1-yl)aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale manufacturing. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for purification and isolation of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the benzothiophene ring.

Scientific Research Applications

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Pharmacology: Evaluated for its pharmacokinetic properties and its potential as a drug candidate.

    Industrial Chemistry: Utilized in the synthesis of more complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may inhibit certain kinases or interact with receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide: Lacks the nitro group, which may affect its biological activity.

    7-nitro-1-benzothiophene-2-carboxamide: Lacks the chlorine and piperazine moieties, leading to different reactivity and applications.

Uniqueness

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, chlorine atom, and piperazine ring makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H19ClN4O3S/c1-23-9-11-24(12-10-23)15-7-3-2-6-14(15)22-20(26)19-17(21)13-5-4-8-16(25(27)28)18(13)29-19/h2-8H,9-12H2,1H3,(H,22,26)

InChI Key

IFNXHFVRCREJEH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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